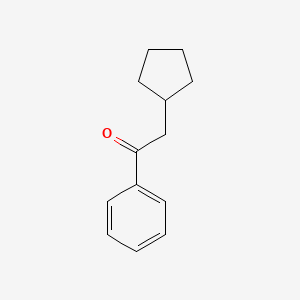
2-Cyclopentyl-1-phenylethanone
Übersicht
Beschreibung
2-Cyclopentyl-1-phenylethanone is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Cyclopentyl-1-phenylethanone, a ketone compound, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its antibacterial properties, potential applications in drug development, and structural activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl group attached to a phenyl ring through an ethanone linkage. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of this compound, particularly against Gram-positive bacteria. The compound has shown promising results in inhibiting various strains, including Staphylococcus aureus and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound can be quantified by its Minimum Inhibitory Concentration (MIC). A recent study reported the MIC values against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Enterococcus faecalis | 12.5 |
| Mycobacterium tuberculosis | 3.13 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps elucidate how structural modifications impact its biological activity. Research indicates that variations in substituents on the phenyl ring and cyclopentyl group can significantly alter antibacterial potency.
Key Findings from SAR Studies
- Hydrophobicity: The presence of hydrophobic substituents enhances antibacterial activity. Compounds with longer aliphatic chains showed improved MIC values compared to their shorter counterparts.
- Functional Groups: The introduction of hydroxyl groups at specific positions on the aromatic ring has been linked to increased potency against bacterial strains .
- Mechanism of Action: Studies suggest that this compound disrupts bacterial membrane integrity and inhibits macromolecular biosynthesis, leading to cell death .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1: In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load, suggesting its potential as an alternative treatment for resistant infections .
- Case Study 2: A study focusing on its efficacy against Mycobacterium tuberculosis showed that the compound could potentially serve as a lead for new anti-tuberculosis drugs due to its low MIC values and favorable pharmacokinetic properties .
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPILNPIIQCQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480958 | |
| Record name | 2-cyclopentyl-1-phenyl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23033-65-0 | |
| Record name | 2-cyclopentyl-1-phenyl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













